molecular formula C27H28N2O3 B4011223 N-[4-(benzyloxy)phenyl]-1-(4-methylbenzoyl)-4-piperidinecarboxamide

N-[4-(benzyloxy)phenyl]-1-(4-methylbenzoyl)-4-piperidinecarboxamide

Cat. No. B4011223
M. Wt: 428.5 g/mol
InChI Key: GJPBAHMDYFKGFO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperidine derivatives typically involves multi-step chemical reactions, starting from readily available or specially designed precursors. One method described involves the lithiation of bromobenzhydryl methyl ether, followed by the addition of 1-methyl-4-piperidone and acid-catalyzed cyclization to produce related piperidine compounds (Bauer et al., 1976). Another approach for the synthesis of N, N-diethyl-4-[phenyl-(piperidin-4-ylidene)methyl]-benzamide involves an aryllithium reaction with 14CO2^{14}CO_2 to form the labelled acid, which is then transformed into the amide (Gawell, 2003).

Molecular Structure Analysis

Molecular structure analysis often relies on computational methods and crystallography to understand the conformation and spatial arrangement of atoms within a compound. Research on related compounds, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, utilizes AM1 molecular orbital methods for conformational analysis, indicating the importance of the nitrogen atom's basicity and the steric effects of substituents on activity (Shim et al., 2002).

Chemical Reactions and Properties

Piperidine derivatives can undergo a variety of chemical reactions, including N-dealkylation, cyclization, and reactions with nitrogen nucleophiles, leading to a wide range of products with potential biological activities. For instance, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives and their evaluation for anti-acetylcholinesterase activity highlight the significance of substituent modifications on the piperidine nitrogen for enhancing activity (Sugimoto et al., 1990).

Physical Properties Analysis

The physical properties of piperidine derivatives, such as solubility, melting point, and stability, are crucial for their formulation and therapeutic application. These properties are influenced by the compound's molecular structure and substituents. Research on similar compounds provides insights into how structural modifications can affect these physical properties.

Chemical Properties Analysis

The chemical properties of piperidine derivatives, including reactivity, acid-base behavior, and interactions with biological targets, are essential for understanding their mechanism of action. Studies on related compounds, such as the synthesis and anti-acetylcholinesterase activity of piperidine derivatives, demonstrate how modifications in the chemical structure can dramatically influence biological activity and selectivity (Sugimoto et al., 1990).

Safety and Hazards

Without specific experimental data, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could involve synthesizing the compound and studying its physical and chemical properties, as well as its biological activity. This could provide valuable information about the potential applications of this compound in areas such as medicinal chemistry .

Mechanism of Action

Target of Action

AKOS000437246, also known as CCG-286717, primarily targets the RhoA transcriptional signaling pathway . This pathway plays a crucial role in various cellular processes, including cell adhesion, migration, invasion, and survival .

Mode of Action

CCG-286717 acts as a small-molecule inhibitor of the RhoA transcriptional signaling pathway . It functions downstream of Rho, blocking transcription stimulated by various activators . The compound’s action seems to target MKL/SRF-dependent transcriptional activation without altering DNA binding .

Biochemical Pathways

The RhoA pathway is involved in the regulation of gene transcription programs associated with the serum response factor (SRF) and its coactivator and oncogene, megakaryoblastic leukemia 1 (MKL1) . By inhibiting this pathway, CCG-286717 can disrupt these transcriptional responses .

Pharmacokinetics

The compound’s potency in inhibiting the rhoa pathway suggests it may have favorable bioavailability .

Result of Action

CCG-286717 has shown activity in several in vitro cancer cell functional assays . It inhibits DNA synthesis in PC-3 prostate cancer cells and displays selective activity against RhoC-overexpressing melanoma lines . The compound also inhibits Rho-dependent invasion by PC-3 prostate cancer cells .

Action Environment

The efficacy and stability of CCG-286717 can be influenced by various environmental factors. For instance, the compound’s activity may vary depending on the specific cellular environment and the presence of other signaling molecules

properties

IUPAC Name

1-(4-methylbenzoyl)-N-(4-phenylmethoxyphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O3/c1-20-7-9-23(10-8-20)27(31)29-17-15-22(16-18-29)26(30)28-24-11-13-25(14-12-24)32-19-21-5-3-2-4-6-21/h2-14,22H,15-19H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJPBAHMDYFKGFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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